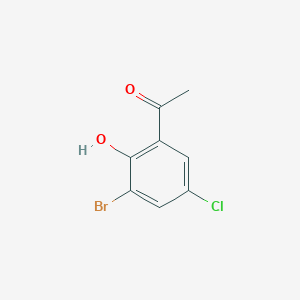

3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Descripción

Overview of Acetophenone (B1666503) Derivatives in Organic Chemistry

Acetophenone is the simplest aromatic ketone, consisting of an acetyl group attached to a benzene (B151609) ring. nih.govfiveable.me Its derivatives form a broad class of organic compounds that serve as fundamental building blocks in chemical synthesis. ontosight.ai They are key precursors in the manufacturing of various pharmaceuticals, fragrances, and resins. nih.govontosight.ai In organic chemistry, acetophenones are common products of Friedel-Crafts acylation and are used as starting materials for a multitude of reactions, including the synthesis of more complex molecules like chalcones, which are intermediates for flavonoids. fiveable.menih.gov The versatility of the acetophenone scaffold allows for the introduction of various functional groups, leading to a wide array of physical properties and biological activities. ontosight.ai

Importance of Halogen Substitution in Aromatic Compounds for Modulating Reactivity and Bioactivity

The introduction of halogen atoms, such as chlorine and bromine, onto an aromatic ring is a critical strategy in chemical synthesis and drug discovery. researchgate.netresearchgate.net Halogens modulate a molecule's physicochemical properties through a combination of electronic effects. msu.edu They exert an electron-withdrawing inductive effect due to their high electronegativity, which generally deactivates the aromatic ring towards electrophilic substitution. msu.edustackexchange.com Conversely, they can also participate in a weak, electron-donating resonance effect. stackexchange.com This dual influence alters the reactivity and regioselectivity of subsequent chemical transformations. msu.edu

In medicinal chemistry, halogenation is a powerful tool used to enhance the therapeutic profile of drug candidates. researchgate.net The addition of halogens can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov This strategic modification is frequently employed to optimize the potency and pharmacokinetic properties of bioactive compounds. researchgate.netresearchgate.net

Specific Context of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone within Halogenated Hydroxyacetophenones

This compound is a halogenated aromatic hydroxyl ketone that embodies the structural features discussed above. chemicalbook.com Its architecture, which includes a hydroxy, an acetyl, a bromo, and a chloro group on the phenyl ring, makes it a highly functionalized and valuable intermediate. pubcompare.ai This specific combination of substituents provides multiple reactive sites, enabling its use in the synthesis of diverse and complex organic molecules. pubcompare.ai It is particularly noted for its role as a precursor in the synthesis of heterocyclic compounds, such as chroman-4-ones and chalcones, positioning it as a key building block in pharmaceutical and chemical research. chemicalbook.compubcompare.aiderpharmachemica.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAVKFQPEOGJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370785 | |

| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59443-15-1 | |

| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Chloro 2 Hydroxyacetophenone

Precursor Synthesis: 5-Chloro-2-hydroxyacetophenone Preparation

The primary precursor for the synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone is 5-Chloro-2-hydroxyacetophenone. This intermediate is most commonly synthesized via the Fries rearrangement of 4-chlorophenyl acetate (B1210297).

Literature Methods for 5-Chloro-2-hydroxyacetophenone Synthesis

The scientific literature describes several methods for the preparation of 5-Chloro-2-hydroxyacetophenone, with the Fries rearrangement being a prominent and widely utilized technique. patsnap.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.

One common approach begins with the acetylation of p-chlorophenol. In this step, p-chlorophenol is reacted with an acetylating agent, such as acetic anhydride, often in the absence of a solvent and in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid, to form 4-chlorophenyl acetate. chemrxiv.org

The subsequent and crucial step is the Fries rearrangement of the resulting 4-chlorophenyl acetate. This is an intramolecular acylation where the acetyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring. The reaction is typically carried out in the presence of a Lewis acid, with anhydrous aluminum trichloride (B1173362) (AlCl₃) being a frequently used catalyst. chemrxiv.org The reaction temperature is a critical parameter that can influence the regioselectivity of the rearrangement.

The table below summarizes various reported conditions for the Fries rearrangement of p-chlorophenyl acetate to 5-chloro-2-hydroxyacetophenone.

Table 1: Reported Conditions for the Synthesis of 5-Chloro-2-hydroxyacetophenone via Fries Rearrangement

| Reactant | Catalyst | Temperature (°C) | Reaction Time (h) | Purity (%) | Reference |

|---|---|---|---|---|---|

| p-Chlorophenyl acetate | Anhydrous aluminum trichloride | 120 | 1 | 99.68 | chemrxiv.org |

| p-Chlorophenyl acetate | Anhydrous aluminum trichloride | 130 | 1 | 99.68 | chemrxiv.org |

Bromination Reactions for the Introduction of the 3'-Bromo Group

With the precursor, 5-chloro-2-hydroxyacetophenone, in hand, the next key transformation is the introduction of a bromine atom at the 3'-position of the aromatic ring. This is achieved through an electrophilic aromatic substitution reaction.

Specific Reagents and Conditions for Bromination (e.g., Bromine in Acetic Acid)

A well-established method for the bromination of 5-chloro-2-hydroxyacetophenone involves the use of bromine in a suitable solvent, typically glacial acetic acid. chemicalbook.comnih.gov In a typical procedure, 5-chloro-2-hydroxyacetophenone is dissolved in glacial acetic acid, and a solution of bromine in acetic acid is added dropwise with continuous stirring. The reaction leads to the formation of the desired product, this compound, which often precipitates from the reaction mixture upon completion. chemicalbook.com The solid product can then be isolated by filtration, washed, and purified by recrystallization, for example, from ethanol. chemicalbook.com

Reaction Mechanisms of Electrophilic Aromatic Bromination on Substituted Acetophenones

The introduction of the bromine atom onto the 5-chloro-2-hydroxyacetophenone ring proceeds via an electrophilic aromatic substitution mechanism. The existing substituents on the benzene (B151609) ring—the hydroxyl (-OH) group, the acetyl (-COCH₃) group, and the chlorine (-Cl) atom—play a crucial role in directing the position of the incoming electrophile (Br⁺).

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The chlorine atom is a deactivating but also ortho, para-directing group. Conversely, the acetyl group is a deactivating, meta-directing group.

In the case of 5-chloro-2-hydroxyacetophenone, the powerful ortho, para-directing influence of the hydroxyl group at position 2' dominates. The para position relative to the hydroxyl group is occupied by the chlorine atom. Therefore, the incoming electrophile is directed to the available ortho position, which is the 3'-position. This regioselectivity leads to the specific formation of this compound. The reaction involves the attack of the electron-rich aromatic ring on the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (arenium ion). Subsequent loss of a proton from the 3'-position restores the aromaticity of the ring, yielding the final product.

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of brominating agent, solvent, reaction temperature, and the use of catalysts.

For the bromination of phenols and their derivatives, various brominating agents can be employed, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and systems that generate the brominating species in situ, such as potassium bromide (KBr) in the presence of an oxidant. chemrxiv.org The choice of solvent can also influence the reaction's selectivity and rate. While glacial acetic acid is commonly used, other solvents could potentially be explored. chemicalbook.com

The reaction temperature is another critical factor. Generally, lower temperatures can enhance the selectivity of electrophilic aromatic substitution reactions. The pH of the reaction medium can also play a significant role, especially in the bromination of phenols, as it can affect the reactivity of the substrate and the nature of the active brominating species. chemicalbook.com For instance, studies on phenol (B47542) bromination have shown that optimal reactivity is often observed in acidic media. chemicalbook.com The stoichiometry of the reactants, particularly the amount of brominating agent used, must be carefully controlled to avoid over-bromination and the formation of di- or poly-brominated side products.

Alternative Synthetic Routes and Proposed Pathways

While the pathway involving the Fries rearrangement followed by bromination is the most common, alternative synthetic routes to this compound have been reported. One such alternative starts from 2-bromo-4-chlorophenyl acetate. nih.gov This substrate can undergo a Fries rearrangement, catalyzed by aluminum chloride at elevated temperatures (e.g., 135 °C), to yield 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone directly. nih.gov This approach offers a different sequence of introducing the substituents onto the aromatic ring.

Further proposed pathways could involve the direct acylation of a pre-brominated and chlorinated phenol derivative, such as 2-bromo-4-chlorophenol. However, the regioselectivity of such an acylation would need to be carefully controlled to ensure the desired substitution pattern.

Synthesis from 2-Bromo-4-chlorophenyl Acetate

The primary method for synthesizing this compound is through the Fries rearrangement of 2-Bromo-4-chlorophenyl acetate. chemicalbook.com This reaction is a classic and industrially significant method for producing hydroxyaryl ketones from phenolic esters. wikipedia.orgchemrxiv.org The rearrangement is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. chemicalbook.comwikipedia.orgresearchgate.net

The reaction involves the migration of the acyl group from the phenolic ester to the aryl ring. wikipedia.org The mechanism is widely accepted to proceed through the formation of an acylium carbocation intermediate. wikipedia.org Initially, the Lewis acid coordinates to the carbonyl oxygen of the acyl group. This polarization facilitates the cleavage of the ester bond, generating the acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated phenyl ring. wikipedia.org

In a typical procedure, 2-Bromo-4-chlorophenyl acetate is treated with aluminum chloride at an elevated temperature, such as 135°C, and stirred overnight. chemicalbook.com The reaction temperature is a critical parameter, as it influences the regioselectivity of the acylation. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-product, which in this case is the desired this compound. wikipedia.orgchemrxiv.org Following the reaction, the mixture is quenched with water and extracted. chemicalbook.com This method has been reported to yield the target compound in significant amounts, for instance, a 77% yield was achieved when starting with 20g of 2-bromo-4-chlorophenyl acetate. chemicalbook.com

Table 1: Fries Rearrangement Conditions for this compound

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-4-chlorophenyl acetate | chemicalbook.com |

| Catalyst | Aluminum (III) chloride | chemicalbook.com |

| Temperature | 135 °C | chemicalbook.com |

| Product | 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone | chemicalbook.com |

| Yield | 77% | chemicalbook.com |

Investigation of Microwave-Assisted Synthesis Approaches for Related Structures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and often, enhanced purity. globalresearchonline.netyoutube.comscholarsresearchlibrary.com This technology utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. scholarsresearchlibrary.com While a specific microwave-assisted synthesis for this compound is not detailed in the provided sources, the application of this technique to related structures, such as chalcones and aminobenzophenones, suggests its potential utility. globalresearchonline.netnih.gov

The benefits of microwave irradiation include:

Speed: Reactions that take hours with conventional heating can often be completed in minutes. globalresearchonline.netbeilstein-journals.org

Higher Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields. globalresearchonline.netscholarsresearchlibrary.com

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional methods. youtube.com

Greener Chemistry: The potential for solvent-free reactions or the use of minimal solvent aligns with the principles of green chemistry. globalresearchonline.net

For example, the synthesis of substituted aryl aminobenzophenones, which share the ketone-on-a-benzene-ring motif, has been successfully achieved with good to excellent yields using palladium-catalyzed amination under microwave irradiation. nih.gov Similarly, the Claisen-Schmidt condensation to form chalcones, which are α,β-unsaturated ketones, is significantly accelerated by microwave assistance. globalresearchonline.netscholarsresearchlibrary.com These examples strongly suggest that a Fries rearrangement or other synthetic routes to halogenated hydroxyacetophenones could be optimized using microwave technology, potentially leading to a more efficient and sustainable process.

Enzymatic Synthesis Considerations for Chiral Derivatives

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing chiral molecules, which are crucial in the pharmaceutical industry. cabidigitallibrary.orgnih.gov For acetophenone (B1666503) derivatives, enzymatic reactions can be employed to create chiral alcohols through the asymmetric reduction of the ketone group. rsc.orgresearchgate.net

Ketoreductases (KREDs) are enzymes that can catalyze the enantioselective reduction of ketones to their corresponding secondary alcohols, using a cofactor like NAD(P)H. nih.gov A recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu), for instance, has been used for the enantioselective reduction of various mono-substituted acetophenones. rsc.org The electronic and steric properties of the substituents on the aromatic ring influence both the reaction rate and the enantioselectivity of the reduction. rsc.org

While the direct enzymatic reduction of this compound is not specified, the principles can be extrapolated. The presence of the bromo and chloro substituents would exert electronic effects that could influence the enzyme's activity and selectivity. rsc.org The development of a chemoenzymatic process, where a chemical synthesis step is combined with a biocatalytic one, is a powerful strategy. bohrium.com This could involve synthesizing the prochiral ketone chemically and then using an engineered enzyme to perform the key stereoselective reduction step to produce a chiral alcohol derivative. nih.govresearchgate.net Such chiral building blocks are valuable intermediates for the synthesis of bioactive compounds. cabidigitallibrary.org

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound, a robust purification and isolation procedure is essential to obtain the product in high purity. chemicalbook.com The typical workup and purification process after a Fries rearrangement involves several standard laboratory techniques. chemicalbook.com

First, after the reaction is complete, the mixture is typically quenched by carefully adding it to ice-water. chemicalbook.com This step hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts. The product is then extracted from the aqueous phase using an immiscible organic solvent, such as ethyl acetate. chemicalbook.comchemicalbook.com

The combined organic layers are then dried over an anhydrous drying agent, like sodium sulfate (B86663) (Na₂SO₄), to remove any residual water. chemicalbook.com After filtering off the drying agent, the solvent is removed under reduced pressure, often using a rotary evaporator, to yield the crude product. chemicalbook.com

For final purification, column chromatography is employed. chemicalbook.com The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. The compound is then eluted using a solvent system, such as a 1:1 mixture of hexane (B92381) and ethyl acetate. chemicalbook.com The fractions containing the desired product, often identified as a yellow solid, are collected and the solvent is evaporated to yield the purified this compound. chemicalbook.com

Table 2: Summary of Purification Steps

| Step | Description | Purpose | Reference |

| Quenching | Reaction mixture added to ice-water. | Decompose catalyst complex, initial separation. | chemicalbook.com |

| Extraction | Use of an organic solvent (e.g., ethyl acetate) to separate the product from the aqueous layer. | Isolate the organic product. | chemicalbook.comchemicalbook.com |

| Drying | Treatment of the organic layer with an anhydrous salt (e.g., Na₂SO₄). | Remove dissolved water. | chemicalbook.com |

| Solvent Removal | Evaporation of the solvent under reduced pressure. | Obtain the crude product. | chemicalbook.com |

| Chromatography | Separation on a silica gel column using a hexane/ethyl acetate eluent. | Remove impurities and isolate the pure compound. | chemicalbook.com |

Chemical Reactivity and Derivatization of 3 Bromo 5 Chloro 2 Hydroxyacetophenone

Role of Halogen Substituents in Enhancing Electrophilicity and Reactivity

The bromine and chlorine atoms attached to the aromatic ring of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone play a crucial role in modulating its reactivity. As halogens, both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. libretexts.orgmsu.edulibretexts.org This inductive withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. libretexts.org

However, this electron-withdrawing nature is key to enhancing the electrophilicity of the carbonyl carbon. By pulling electron density away from the acetyl group, the halogen substituents make the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This heightened electrophilicity is a critical factor in the compound's participation in various condensation reactions. The attachment of electron-withdrawing groups to the benzene ring has been shown to facilitate reactions such as α-bromination in acetophenone (B1666503) derivatives. nih.gov

While halogens do possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R effect), their inductive effect is stronger. libretexts.orglibretexts.org This dominance of the inductive effect is what ultimately governs the enhanced reactivity of the carbonyl group in nucleophilic addition and condensation reactions.

Condensation Reactions with Aldehydes for Chalcone (B49325) Formation

One of the most significant applications of this compound is its use as a key reactant in the Claisen-Schmidt condensation to form chalcones. quora.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active molecules. arpgweb.com The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. quora.commasterorganicchemistry.com

The synthesis of 2-hydroxy substituted chalcones from this compound proceeds by its reaction with various aromatic aldehydes in the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH), in an alcoholic solvent. science.gov For example, condensation with benzaldehyde (B42025) or anisaldehyde yields the corresponding 3-bromo-5-chloro-2-hydroxy chalcone derivatives. science.gov The presence of the 2'-hydroxy group is crucial as it can participate in subsequent cyclization reactions to form flavonoids.

Table 1: Examples of 2-Hydroxy Substituted Chalcones Synthesized from this compound

| Aldehyde Reactant | Resulting Chalcone Product | Reference |

|---|---|---|

| Benzaldehyde | 3-bromo-5-chloro-2-hydroxy chalcone | science.gov |

The Claisen-Schmidt condensation mechanism begins with the abstraction of an α-proton from the acetyl group of this compound by a base (e.g., hydroxide ion) to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product is an unstable β-hydroxy ketone, which readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

Further Derivatization of Synthesized Chalcones (e.g., Bromination to Chalcone Dibromides)

The chalcones synthesized from this compound can undergo further chemical transformations. A common derivatization is the addition of bromine across the α,β-double bond to form chalcone dibromides. science.gov This reaction typically involves treating the chalcone with a solution of bromine in a suitable solvent, such as acetic acid. science.gov The addition of bromine proceeds via an electrophilic addition mechanism, resulting in a vicinal dibromide. These chalcone dibromides are themselves useful intermediates for the synthesis of other heterocyclic compounds like pyrazoles and isoxazoles. researchgate.net

Table 2: Chalcone Dibromides from 2-Hydroxy Substituted Chalcones

| Starting Chalcone | Resulting Chalcone Dibromide | Reference |

|---|---|---|

| 3-bromo-5-chloro-2-hydroxy chalcone | 3-bromo-5-chloro-2-hydroxy chalcone dibromide | science.gov |

Participation in the Synthesis of Chroman-4-ones and Chromone (B188151) Derivatives

This compound is a valuable precursor for the synthesis of chroman-4-ones and chromones, which are core structures in many natural products and pharmacologically active compounds. mdpi.com It has been specifically used in the synthesis of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones. researchgate.net

The synthesis of chroman-4-ones can be achieved through a one-step procedure involving the reaction of the 2'-hydroxyacetophenone (B8834) derivative with an appropriate aldehyde. This reaction is a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition. nih.gov Microwave irradiation is often employed to facilitate this transformation. msu.edunih.gov The resulting chroman-4-one can be further converted to a chromone. For instance, bromination at the 3-position of the chroman-4-one, followed by hydrobromide elimination, yields the corresponding chromone derivative. msu.edu

Studies on the Synthesis of Schiff Base Ligands

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with a carbonyl compound. masterorganicchemistry.com While direct synthesis of Schiff bases from this compound is not extensively detailed in the provided search results, the reactivity of related 2-hydroxyacetophenone (B1195853) derivatives suggests its high potential for such reactions. semanticscholar.org

For instance, 2-hydroxyacetophenone readily condenses with various chiral diamines, such as 1,2-diaminocyclohexane, to form optically active Schiff-base ligands. semanticscholar.org Furthermore, the closely related 5-chloro-2-hydroxyacetophenone has been used to synthesize unsymmetrical tetradentate Schiff base ligands by reacting it with compounds like carbohydrazide. Given the enhanced electrophilicity of its carbonyl group, it is highly probable that this compound would react efficiently with primary amines and diamines under similar conditions (e.g., refluxing in ethanol) to yield novel Schiff base ligands, which are valuable in coordination chemistry and catalysis. masterorganicchemistry.com

Condensation with Ethylenediamine (B42938) and Other Amines

The carbonyl group of this compound readily undergoes condensation reactions with primary amines, such as ethylenediamine, to form Schiff bases (also known as imines or azomethines). arpgweb.com This type of reaction is a cornerstone in the synthesis of various organic ligands and biologically active compounds. internationaljournalcorner.com

The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acetophenone. This is typically followed by the elimination of a water molecule, often facilitated by acid catalysis and removal of water from the reaction mixture, to yield the C=N double bond characteristic of a Schiff base. arpgweb.com Aromatic aldehydes and ketones, particularly those with effective conjugation, tend to form stable Schiff bases. internationaljournalcorner.com

When this compound reacts with a diamine like ethylenediamine, a common outcome is the formation of a bidentate or tetradentate Schiff base ligand, depending on the stoichiometry. A 2:1 molar ratio of the acetophenone to ethylenediamine would yield a tetradentate ligand where both amino groups of ethylenediamine have condensed with a molecule of the acetophenone. These resulting ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various transition metals.

The synthesis of these Schiff bases is often achieved by refluxing the acetophenone and the amine in a suitable solvent, such as ethanol. internationaljournalcorner.comscience.gov The structure of the final product can be confirmed using spectroscopic methods like FT-IR, ¹H-NMR, and Mass Spectrometry. science.gov

| Reactant Class | Product Class | Key Functional Group Transformation | Typical Reaction Conditions |

|---|---|---|---|

| Primary Amines (e.g., Ethylenediamine, Aniline derivatives) | Schiff Bases (Imines) | C=O (Carbonyl) → C=N-R (Imine) | Reflux in a solvent like ethanol, often with catalytic acid. internationaljournalcorner.comresearchgate.net |

Cross-Coupling Reactions and Potential for C-C Bond Formation

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C) bonds. nih.gov The relative reactivity of aryl halides in these reactions typically follows the trend I > OTf > Br >> Cl, making the bromo-substituent the primary site for reaction over the chloro-substituent. harvard.edu

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. harvard.edunih.gov this compound could be coupled with various aryl, vinyl, or alkyl boronic acids to synthesize a wide range of biphenyl (B1667301) derivatives and other complex structures. The reaction is valued for its mild conditions and tolerance of many functional groups. nih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes (olefins) to form substituted alkenes. organic-chemistry.orgdiva-portal.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester under Heck conditions (palladium catalyst, a base, and a suitable solvent) would result in the formation of a new C-C bond at the C-3 position, attaching the vinyl group to the aromatic ring. nih.govresearchgate.net This reaction is a key method for the vinylic substitution of aryl halides. diva-portal.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse carbon-based substituents.

| Reaction Name | Coupling Partner | General Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acids/Esters (R-B(OR)₂) | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkyl compounds | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, NaOEt). harvard.edunih.gov |

| Heck Reaction | Alkenes (Olefins) | Substituted Alkenes (e.g., Styrenes) | Palladium catalyst (e.g., Pd(OAc)₂, Palladacycles) and a base. organic-chemistry.orglibretexts.org |

Oxidation and Reduction Pathways of the Carbonyl and Hydroxyl Groups

The carbonyl and hydroxyl groups of this compound can undergo selective oxidation and reduction reactions, providing pathways to other important classes of compounds.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Phenols can be oxidized to quinones using various oxidizing agents like chromic acid or Fremy's salt. libretexts.orglibretexts.org For an ortho-hydroxy phenol (B47542), oxidation would be expected to yield an ortho-quinone. jove.com A specific oxidation reaction for o-hydroxy aromatic ketones is the Dakin oxidation, which uses alkaline hydrogen peroxide. cdnsciencepub.com In this reaction, the acetyl group is replaced by a hydroxyl group, converting the o-hydroxyacetophenone into a catechol (a 1,2-dihydroxybenzene) derivative. cdnsciencepub.com Studies on other 2'-hydroxyacetophenones have also shown that oxidizing agents like thallium(III) nitrate (B79036) can lead to complex rearranged products. acs.org

Reduction: The carbonyl group of the acetophenone moiety is readily reduced to a secondary alcohol. This transformation is a fundamental process in organic synthesis. tandfonline.com Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used to convert the ketone into the corresponding 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanol. libretexts.orgrsc.org Catalytic hydrogenation or transfer hydrogenation using various metal catalysts (e.g., based on Palladium, Ruthenium, or Iron) and a hydrogen source (H₂ gas or a hydrogen donor like isopropanol) are also effective methods for this reduction. rsc.orgacs.org The resulting chiral alcohol is an important precursor for many pharmaceutical products. tandfonline.com Biocatalytic reduction using enzymes such as alcohol dehydrogenases offers a pathway to enantiomerically pure alcohols, although the reduction of 2'-hydroxyacetophenone can sometimes result in lower conversions compared to its 3'- and 4'-hydroxy isomers. researchgate.net

| Transformation | Functional Group Targeted | Reagent/Reaction Type | Product Type |

|---|---|---|---|

| Oxidation | Hydroxyl Group (-OH) | Dakin Oxidation (H₂O₂/base) | Catechol derivative |

| Reduction | Carbonyl Group (C=O) | Sodium Borohydride (NaBH₄) / Catalytic Hydrogenation | Secondary Alcohol |

Spectroscopic Characterization and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

Aromatic Protons: The two aromatic protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as doublets due to spin-spin coupling. Their chemical shifts would be significantly downfield due to the deshielding effects of the carbonyl group and the halogen substituents.

Methyl Protons: The three protons of the acetyl methyl group (-COCH₃) would appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. Intramolecular hydrogen bonding with the adjacent carbonyl group would shift this proton significantly downfield.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.6 | Singlet |

| Aromatic-H | ~7.0 - 8.0 | Doublets |

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule. The carbonyl carbon is characteristically found far downfield, while the aromatic carbons would appear in the typical aromatic region, with their exact shifts influenced by the attached substituents (bromo, chloro, hydroxyl, and acetyl groups).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone is expected to exhibit several characteristic absorption bands.

O-H Stretch: A broad absorption band is anticipated in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C=O Stretch: A strong, sharp peak between 1650 and 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone. The conjugation with the aromatic ring and intramolecular hydrogen bonding typically lowers this frequency.

C=C Stretch: Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region.

C-X Stretches: The C-Cl and C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Phenolic O-H | 3100 - 3500 | Broad, Stretching |

| Carbonyl C=O | 1650 - 1700 | Strong, Sharp, Stretching |

| Aromatic C=C | 1450 - 1600 | Medium, Stretching |

| C-Cl | 700 - 800 | Medium to Strong, Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of 249.49 g/mol . Due to the presence of bromine and chlorine isotopes, the molecular ion peak would appear as a characteristic cluster of peaks.

Molecular Ion Peak: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a complex isotopic pattern for the molecular ion peak (M, M+2, M+4, M+6).

Fragmentation: A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable acylium ion [M-15]⁺. Another common fragmentation is the alpha-cleavage resulting in the loss of the acetyl group (•COCH₃) to give a [M-43]⁺ peak.

Expected Mass Spectrometry Data

| m/z Value | Interpretation |

|---|---|

| ~248, 250, 252 | Molecular ion peak cluster (M⁺) |

| ~233, 235, 237 | [M - CH₃]⁺ |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions arising from π→π* and n→π* transitions. The presence of the carbonyl group, the hydroxyl group, and the halogen atoms on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). The extended conjugation of the acetophenone (B1666503) system typically results in strong absorption bands.

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, studies on related substituted acetophenones reveal common structural features. derpharmachemica.com It is expected that the molecule would be largely planar due to the sp² hybridization of the aromatic and carbonyl carbons. In the solid state, intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups, and halogen bonding, would likely play a significant role in the crystal packing. derpharmachemica.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula. For a compound with the molecular formula C₈H₆BrClO₂, the theoretical elemental composition can be calculated. Comparison of experimental results with these theoretical values is used to confirm the purity and elemental composition of a synthesized sample. pubcompare.ai

Calculated Elemental Composition

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 38.52% |

| Hydrogen | H | 1.01 | 2.42% |

| Bromine | Br | 79.90 | 32.02% |

| Chlorine | Cl | 35.45 | 14.21% |

This calculated composition serves as a benchmark against which experimentally determined values are compared to ascertain the sample's purity. pubcompare.ai

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. These methods, rooted in quantum mechanics, can elucidate properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and molecular electrostatic potential (MEP). Such analyses are crucial for predicting a molecule's reactivity and its potential for intermolecular interactions.

For instance, studies on substituted acetophenones often employ quantum chemical methods to understand how different substituents, such as halogens, influence the electronic properties of the molecule. researchgate.net Analysis of the electronic structure of related phenolic compounds has been used to explore their antioxidant activities and reaction mechanisms. nih.gov While no specific electronic structure analysis for 3'-Bromo-5'-chloro-2'-hydroxyacetophenone has been published, it is anticipated that the bromo and chloro substituents would act as electron-withdrawing groups, influencing the charge distribution across the aromatic ring and affecting the acidity of the hydroxyl group.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. researchgate.net DFT studies can predict various reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, which are valuable in understanding the kinetic and thermodynamic aspects of chemical reactions. nih.gov

In the context of halogenated aromatic compounds, DFT has been employed to study the effects of halogen substitution on the electronic and structural properties of acetophenone (B1666503). researchgate.net For example, research on bromoacetophenone isomers has utilized DFT to calculate total energies, thermodynamic data, and electronic states, providing insights into their relative stabilities and reactivity. researchgate.net Furthermore, DFT calculations on halogen-substituted phenols help in understanding their reactivity toward radicals and their potential as antioxidants. cmu.edu Although no specific DFT studies on the reaction pathways of this compound are available, this methodology could be applied to investigate its role in the synthesis of chroman-4-ones and other derivatives. chemicalbook.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD can provide detailed insights into conformational changes, molecular flexibility, and intermolecular interactions, such as hydrogen bonding. researchgate.net

For molecules with rotational freedom, like 2'-hydroxyacetophenone (B8834), conformational analysis is critical. Computational studies on similar molecules have identified different stable conformers and the energetic barriers between them. nih.govresearchgate.netnih.gov The presence of an intramolecular hydrogen bond between the hydroxyl group and the acetyl group is a key feature in such molecules. mdpi.com In this compound, the bulky bromo and chloro substituents would likely influence the preferred conformation of the acetyl group and the nature of both intra- and intermolecular interactions. MD simulations could elucidate the dynamics of these interactions in various solvent environments. Studies on other halogenated compounds have shown that halogen atoms can participate in significant intermolecular interactions, including halogen bonding, which could be a factor in the crystal packing and biological activity of this compound. mdpi.com

Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are essential techniques in medicinal chemistry and toxicology for understanding how the chemical structure of a compound relates to its biological activity. nih.gov These models use theoretical descriptors derived from computational chemistry to predict the activity of new compounds. nih.gov

Biological and Pharmacological Research Applications

Development of Chalcone (B49325) Derivatives as Bioactive Agents

The core structure of chalcones, derived from precursors like 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, is a versatile scaffold in medicinal chemistry. mdpi.comelifesciences.org The reactivity of the α,β-unsaturated keto group, combined with the substitution patterns on the aromatic rings, is crucial for their biological effects. rltsc.edu.in Scientists have synthesized and evaluated a multitude of these derivatives to investigate their potential as therapeutic agents in various disease models.

Chalcone derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. nih.govmdpi.comresearchgate.net The antiproliferative activity is often attributed to the α,β-unsaturated ketone moiety, which can interact with biological nucleophiles. rltsc.edu.in Studies have shown that specific substitutions on the aromatic rings can significantly enhance this activity. For instance, indolyl chalcones have exhibited potent anticancer effects, with IC50 values less than 50 nM against selected cell lines. researchgate.net Dihalogenated chalcones have also shown significant cytotoxic activity across multiple cancer cell lines. Research indicates that these compounds can induce apoptosis and cause cell cycle arrest, highlighting their therapeutic potential in oncology. mdpi.comresearchgate.net

Table 1: Antiproliferative Activity of Selected Chalcone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Indolyl Chalcone | Prostatic Cancer (PCa) | IC50 | < 50 nM | researchgate.net |

| Chromonyl Chalcone | Colorectal & Prostatic Cancer | IC50 | 2.6–5.1 µM | researchgate.net |

| Fluoro-substituted Chalcone | Kidney Cancer (A498) | IC50 | 0.029-0.729 µM | researchgate.net |

| Phenolic Chalcone | Breast Cancer (MCF-7) | IC50 | 0.55 µM | acs.org |

The antioxidant properties of chalcone derivatives are a significant area of research. These compounds can scavenge free radicals, which are implicated in a wide range of diseases. pjps.pkjcsp.org.pkmfd.org.mk The radical scavenging ability is largely influenced by the substitution pattern, particularly the presence and position of hydroxyl groups on the aromatic rings. mfd.org.mk Chalcones with ortho- and para-dihydroxylated substitution patterns on one of the phenyl rings show excellent antioxidant activity, comparable to standard antioxidants like ascorbic acid and α-tocopherol. This is attributed to the formation of stable semiquinone radicals through electron delocalization. In contrast, meta-substituted compounds show a dramatic decrease in activity. pjps.pk The presence of electron-releasing groups tends to enhance antioxidant capacity, while bulky substituents may have a detrimental effect. pjps.pk

Table 2: Antioxidant Activity of Chalcone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Dihydroxylated Chalcones (ortho-, para-) | DPPH | % Scavenging (50 µM) | 80-90% | pjps.pk |

| Dihydroxylated Chalcones (meta-) | DPPH | % Scavenging (200 µM) | ~25% | pjps.pk |

| 2'-hydroxy analog | Multiple assays | IC50 | 25-95 µg/ml | pjps.pk |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH | IC50 | 3.39 µg/mL | gsconlinepress.com |

Chalcone derivatives have been identified as potent inhibitors of various enzymes involved in disease pathways. Notably, they have shown significant inhibitory activity against lipoxygenase (LOX), an enzyme implicated in inflammatory processes. nih.govmdpi.com The 2'-hydroxy group on the chalcone scaffold is a key feature for this activity, and substitutions on the other aromatic ring can further enhance potency. For example, a chalcone derivative with a methoxymethylene substituent on one ring and three methoxy (B1213986) groups on the other exhibited promising LOX inhibitory activity with an IC50 value of 45 µM. nih.gov

Furthermore, derivatives of this compound have been used to synthesize chromone (B188151) and chroman-4-one derivatives that act as selective inhibitors of Sirtuin 2 (SIRT2). SIRT2 is an enzyme involved in aging-related diseases, including neurodegenerative disorders. This highlights the utility of the parent compound in developing targeted enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of Chalcone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2'-hydroxy-chalcone derivative | Lipoxygenase (LOX) | IC50 | 45 µM | nih.gov |

| 3,4-dihydroxychalcone derivative | Lipoxygenase (LOX) | IC50 | 70 µM | nih.gov |

| Chromone/Chroman-4-one derivatives | Sirtuin 2 (SIRT2) | Inhibition | Selective Inhibition | mdpi.com |

| Tetrabromo Chalcone derivatives | Carbonic Anhydrase I | Ki | 11.30–21.22 nM | researchgate.net |

The anti-inflammatory properties of chalcones are well-documented and are linked to their ability to inhibit key inflammatory mediators. researchgate.netoszk.huresearchgate.net Chalcone derivatives can suppress the production of nitric oxide (NO) and inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade. researchgate.netnih.gov Studies on RAW264.7 macrophages have shown that synthetic chalcones can significantly suppress NO production at non-toxic concentrations. The anti-inflammatory effects are often correlated with their antioxidant activities, suggesting a mechanism involving the reduction of oxidative stress that fuels inflammation. pjps.pk The structural flexibility of chalcones allows for modifications that can lead to potent anti-inflammatory agents. researchgate.net

Chalcone derivatives exhibit a broad spectrum of antimicrobial and antifungal activities. rltsc.edu.inresearchgate.netscispace.com The presence of the α,β-unsaturated carbonyl system is considered crucial for this bioactivity. rltsc.edu.in Halogen substitutions, such as the bromo and chloro groups present in derivatives of this compound, can enhance this antimicrobial potential. mdpi.com These compounds have shown efficacy against various bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as multidrug-resistant strains. mdpi.comresearchgate.net In terms of antifungal activity, certain chalcones have demonstrated significant inhibition against fungal pathogens like Trichophyton rubrum and Candida albicans. mdpi.com Some derivatives have also shown the ability to impede the NorA efflux pump in S. aureus, thereby enhancing the efficacy of antibiotics like ciprofloxacin. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Selected Chalcone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Chalcone 14 | Trichophyton rubrum FF5 | MIC | 16–32 µg/mL | mdpi.com |

| Chalcone 13 | Trichophyton rubrum FF5 | MIC | 128 µg/mL | mdpi.com |

| Chalcone F88 | NorA-overexpressing S. aureus | Efflux Pump Inhibition | Potentiation of Ciprofloxacin | nih.gov |

| Chalcone F90 | NorA-overexpressing S. aureus | Efflux Pump Inhibition | Potentiation of Ciprofloxacin | nih.gov |

Beyond pharmacological applications, chalcones are also investigated for their role in agriculture as plant growth regulators and herbicides. nih.govjournalejmp.comresearchgate.net Chalcones are naturally occurring secondary metabolites in plants, involved in processes like pigmentation and defense. acs.orgnih.govmdpi.com Synthetic chalcones have demonstrated phytotoxic activities that can be harnessed for weed control. nih.gov The effect is dependent on the specific chemical structure, concentration, and target plant species. Some derivatives can inhibit the germination and early root growth of certain weeds. nih.gov The mechanisms for this phytotoxicity include the inhibition of key plant enzymes, such as coenzyme A ligase (4CL), which is vital for lignin biosynthesis, and phosphoenolpyruvate carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway of many weeds. nih.gov Other research has shown that trans-chalcone can induce programmed cell death in seedlings by altering mitochondrial function. nih.gov This indicates the potential for developing selective, chalcone-based herbicides for sustainable agriculture. nih.govjournalejmp.com

Use as Intermediates in Medicinal Chemistry

This compound is a halogenated aromatic hydroxyl ketone that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant therapeutic potential. chemicalbook.com Its reactive functional groups make it a versatile precursor for creating more complex molecular architectures, particularly in the field of medicinal chemistry.

Synthesis of Sirtuin 1-Activating Compounds

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a vital role in numerous cellular processes, including metabolism, DNA repair, and inflammation. nih.gov Activation of SIRT1 is considered a promising therapeutic strategy for a range of age-related diseases. nih.govmdpi.com While research has extensively documented the use of various acetophenone (B1666503) derivatives in synthesizing sirtuin-modulating compounds, the direct synthesis of SIRT1 activators from this compound is less specifically detailed in the available literature. However, the broader class of hydroxyacetophenones is fundamental to creating scaffolds, such as chalcones and flavones, which are known to interact with sirtuins. nih.gov The development of synthetic SIRT1 activators is a key area of research, aiming to produce compounds with improved specificity and bioavailability over natural activators like resveratrol. nih.govmdpi.com

Role in the Development of Potential Therapeutic Agents

A more prominently documented application of this compound is as a key intermediate in the synthesis of Sirtuin 2 (SIRT2) inhibitors. sigmaaldrich.com SIRT2 is implicated in neurodegenerative disorders and certain cancers, making its selective inhibition a valuable therapeutic goal.

Researchers have successfully used this acetophenone derivative to synthesize a series of substituted chroman-4-one and chromone derivatives. sigmaaldrich.com The synthesis often involves a base-mediated aldol (B89426) condensation between this compound and various aldehydes. This process has been efficiently carried out using microwave irradiation to produce the desired chroman-4-one structures. sigmaaldrich.com These resulting compounds have been evaluated for their ability to inhibit SIRT2, with some demonstrating potent and selective activity. sigmaaldrich.com The halogen substitutions (bromo and chloro) on the acetophenone ring are often crucial for the inhibitory activity of the final compounds. This line of research highlights the importance of this compound as a foundational scaffold for developing novel therapeutic agents targeting aging-related and neurodegenerative diseases. sigmaaldrich.com

Investigation of Metal Complexes with Ligands Derived from this compound

The field of bioinorganic chemistry has shown that the coordination of organic ligands to metal ions can significantly enhance their biological activity. Ligands derived from this compound, such as Schiff bases, are effective chelating agents for various transition metals. The resulting metal complexes often exhibit improved antimicrobial and other biological properties compared to the free ligands. mdpi.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of these metal complexes typically involves a two-step process. First, a Schiff base ligand is prepared by the condensation reaction of this compound (or the closely related 5-chloro-2-hydroxyacetophenone) with an amine, such as ethylenediamine (B42938) or an amino acid. researchgate.netorientjchem.org This reaction creates a ligand with multiple donor atoms (typically nitrogen and oxygen) capable of coordinating with a metal ion.

In the second step, the Schiff base ligand is reacted with a metal salt (e.g., chlorides or sulfates of Cu(II), Ni(II), Co(II), Mn(II), Fe(III)) in a suitable solvent to form the metal complex. researchgate.netnih.gov These complexes are then characterized using a variety of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula and confirm the metal-to-ligand stoichiometry. saudijournals.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion. A shift in the frequency of the C=N (azomethine) and C-O (phenolic) bands in the complex compared to the free ligand indicates their involvement in bonding. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry (e.g., octahedral, tetrahedral). nih.govmdpi.com

Molar Conductance Measurements: To determine whether the complexes are electrolytic or non-electrolytic in nature. saudijournals.com

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and determine the presence of coordinated water molecules. asianpubs.org

Evaluation of Biological Activities of Metal Complexes (e.g., Antimicrobial, Spermicidal)

Ligands derived from substituted hydroxyacetophenones and their metal complexes have been extensively screened for a range of biological activities. A key finding is that chelation of the ligand to a metal ion often enhances its biological potency. mdpi.com

Antimicrobial Activity: Metal complexes derived from ligands related to this compound have demonstrated significant activity against various bacterial and fungal strains. researchgate.net For instance, complexes of Mn(II), Co(II), Ni(II), Cu(II), Cr(III), and Fe(III) with Schiff base ligands derived from 5-chloro-2-hydroxyacetophenone were tested against bacteria like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and fungi such as Aspergillus oryzae. researchgate.net The results often indicate that the complexes have enhanced antimicrobial activity compared to the uncomplexed ligand. This increased activity is often explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism. mdpi.com

Table 1: Antimicrobial Activity of Transition Metal Complexes with a Schiff Base Derived from 5-chloro-2-hydroxyacetophenone and ethylenediamine

| Complex | Staphylococcus aureus | Bacillus Subtilis | Salmonella typhimurium | Escherichia coli |

|---|---|---|---|---|

| Mn(II) | + | ++ | + | ++ |

| Co(II) | ++ | + | ++ | + |

| Ni(II) | + | ++ | + | ++ |

| Cu(II) | ++ | +++ | ++ | +++ |

| Cr(III) | +++ | ++ | +++ | ++ |

| Fe(III) | ++ | + | ++ | + |

Data derived from studies on analogous compounds. Activity is often denoted qualitatively (e.g., +, ++, +++) based on the zone of inhibition. researchgate.net

Spermicidal Activity: Research into related compounds has also explored their potential as spermicidal agents. For example, oxovanadium(IV) complexes with ligands including 5'-bromo-2'-hydroxyacetophenone have been evaluated for their spermicidal effects on human sperm, indicating another potential therapeutic application for this class of compounds. thegoodscentscompany.com

Spectroscopic and Magnetic Studies of Metal Complexes

Spectroscopic and magnetic studies are essential for elucidating the structure and bonding in these metal complexes. hawaii.edu

Electronic Spectra (UV-Vis): The position and number of d-d transition bands in the UV-Vis spectra of transition metal complexes provide insights into the ligand field splitting and the geometry of the coordination sphere. For example, Cu(II) complexes with related Schiff base ligands often exhibit bands characteristic of a distorted octahedral geometry. nih.gov

Magnetic Susceptibility: Measuring the magnetic moment of a complex helps determine the number of unpaired electrons in the central metal ion. libretexts.org This information is crucial for distinguishing between high-spin and low-spin configurations in geometries like octahedral and for confirming the oxidation state of the metal. libretexts.org For instance, many Fe(II), Co(II), and Ni(II) complexes are found to be paramagnetic, while certain Cu(II) complexes may exhibit diamagnetism due to antiferromagnetic interactions. These properties are explained by Crystal Field Theory (CFT), which describes the effect of the electrostatic field of the ligands on the d-orbitals of the metal ion. hawaii.edulibretexts.org

Table 2: Common Geometries and Magnetic Properties of Complexes

| Metal Ion | Typical Geometry | Magnetic Property |

|---|---|---|

| Cu(II) | Distorted Octahedral / Square Planar | Paramagnetic |

| Ni(II) | Octahedral / Square Planar | Paramagnetic |

| Co(II) | Octahedral / Tetrahedral | Paramagnetic |

| Fe(III) | Octahedral | Paramagnetic |

| Mn(II) | Octahedral | Paramagnetic |

Geometries and properties are based on studies of complexes with analogous Schiff base ligands. orientjchem.orgasianpubs.org

Structural and Electronic Properties of Coordination Compounds

A thorough search of scientific databases indicates a lack of published studies on the synthesis and characterization of coordination compounds specifically derived from this compound as a ligand. While research exists on the coordination complexes of structurally similar substituted hydroxyacetophenones, direct extrapolation of their structural and electronic properties to complexes of the title compound would be scientifically unfounded.

To accurately describe the structural and electronic properties of coordination compounds of this compound, experimental data from techniques such as single-crystal X-ray diffraction, UV-Vis spectroscopy, and magnetic susceptibility measurements would be necessary. Such data would provide precise information on:

Coordination Geometry: The arrangement of the ligand around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: Specific distances and angles between the metal ion and the coordinating atoms of the ligand, as well as within the ligand itself upon coordination.

Electronic Transitions: The nature of electronic transitions within the complex, such as d-d transitions and charge-transfer bands, which are crucial for understanding the electronic structure and color of the compounds.

Without such dedicated studies, a detailed and accurate discussion of the structural and electronic properties of these specific coordination compounds is not possible at this time.

Mechanisms of Action in Biological Systems

The biological activities of derivatives of this compound, particularly chalcones, are generally attributed to their interactions with various cellular pathways. However, specific mechanistic studies on derivatives of this particular acetophenone are limited.

Molecular Target Identification and Binding Affinity

Research on the broader class of chalcones has identified several potential molecular targets. These include proteins involved in cell proliferation, inflammation, and apoptosis. For instance, some chalcones have been shown to inhibit the transcription factor NF-κB, a key regulator of the inflammatory response. Others are known to interact with tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis, a mechanism exploited in cancer chemotherapy. The induction of apoptosis through the activation of caspases is another frequently cited mechanism for the anticancer effects of chalcones.

Structure-Activity Relationships Governing Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of a class of compounds. For chalcones in general, SAR studies have revealed that the nature and position of substituents on the aromatic rings significantly influence their biological activity. For example, the presence of hydroxyl and methoxy groups can modulate anticancer and anti-inflammatory properties.

A systematic SAR study on a series of derivatives synthesized from this compound would be necessary to elucidate the specific structural features that govern their biological efficacy. Such a study would involve synthesizing a library of analogs with variations in the substituents on the aromatic rings and correlating these structural modifications with their biological activities. The presence of the bromo and chloro substituents on one of the aromatic rings of the parent acetophenone would likely impart unique electronic and steric properties to its derivatives, influencing their interactions with biological targets. However, to date, no such detailed SAR studies for derivatives of this compound have been published.

Future Research Directions and Translational Prospects

Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The conventional synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone typically involves the bromination of 5-chloro-2-hydroxyacetophenone in acetic acid. While effective, this method presents opportunities for improvement in line with the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Future research will likely focus on developing more eco-friendly synthetic routes. Promising areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of acetophenone (B1666503) derivatives. researchgate.netchemicalbook.com The application of microwave irradiation could lead to a more energy-efficient and rapid synthesis of this compound and its derivatives.

Ultrasound-Assisted Synthesis: Sonication is another green chemistry tool that can enhance reaction rates and yields. Investigating its use in the halogenation and derivatization of 2'-hydroxyacetophenones could offer a more sustainable alternative to traditional methods. researchgate.net

Flow Chemistry: Continuous flow reactors provide numerous advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netnih.gov Developing a flow-based synthesis for this compound would be a significant step towards a more sustainable and scalable production process.

Catalytic Methods: The exploration of novel catalysts could lead to more selective and efficient halogenation and derivatization reactions, reducing the need for stoichiometric reagents and minimizing waste.

A comparative analysis of these potential green synthesis methodologies is presented in the table below.

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Optimization of reaction conditions (power, temperature, time) for the synthesis of the target compound and its derivatives. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, potential for milder reaction conditions. | Investigation of the effect of ultrasonic frequency and power on reaction outcomes. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, potential for multi-step synthesis in a continuous manner. | Design and optimization of flow reactor setups for the synthesis and derivatization of the target compound. |

| Novel Catalytic Systems | Increased selectivity, reduced waste, potential for asymmetric synthesis. | Development of efficient and recyclable catalysts for the halogenation and further functionalization of 2'-hydroxyacetophenones. |

Design and Synthesis of Advanced Derivatives with Tailored Bioactivity Profiles

This compound serves as an excellent scaffold for the synthesis of a diverse range of bioactive molecules. The presence of bromine, chlorine, and hydroxyl groups offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. Key classes of derivatives with significant therapeutic potential include:

Chalcones: Synthesized through the Claisen-Schmidt condensation of this compound with various aromatic aldehydes, these α,β-unsaturated ketones are known for their broad spectrum of biological activities. researchgate.netnih.govmdpi.com

Flavones and Flavanones: Chalcones derived from the title compound can be cyclized to produce flavones and flavanones, which are classes of flavonoids with well-documented anti-inflammatory, antioxidant, and anticancer properties. nih.govkoreascience.krmdpi.com

Chromanones: This compound is also a precursor for the synthesis of chroman-4-ones, another class of heterocyclic compounds with diverse pharmacological activities. chemicalbook.comijsred.com

Future research in this area will focus on creating libraries of these derivatives with systematic variations in their substituents to establish clear structure-activity relationships (SAR). The goal is to design and synthesize advanced derivatives with enhanced potency and selectivity for specific biological targets. The unique halogenation pattern of the starting material may confer distinct properties to the resulting derivatives, a hypothesis that warrants thorough investigation.

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

While derivatives of 2'-hydroxyacetophenones are known to possess biological activity, detailed mechanistic studies at the molecular level are often lacking, especially for compounds derived from this compound. Future research should aim to elucidate the precise molecular targets and pathways through which these compounds exert their effects.

Key areas for investigation include:

Enzyme Inhibition: Halogenated acetophenones and their derivatives have the potential to act as inhibitors of various enzymes. nih.gov Studies should be conducted to identify specific enzyme targets and to understand the molecular interactions driving this inhibition.

Modulation of Signaling Pathways: Many bioactive compounds exert their effects by modulating intracellular signaling pathways. Research should focus on identifying the signaling cascades affected by derivatives of this compound, such as those involved in inflammation and cell proliferation. rsc.org

Interaction with Biomembranes: The lipophilicity conferred by the halogen atoms may influence how these compounds interact with and traverse cell membranes. nih.gov Studies on their membrane permeability and effects on membrane fluidity will be crucial for understanding their bioavailability and cellular uptake.

Preclinical Investigations and Potential for Drug Development

Promising derivatives identified through initial screening and mechanistic studies will need to undergo rigorous preclinical evaluation to assess their potential as therapeutic agents. This phase of research is critical for bridging the gap between basic scientific discovery and clinical application. amsbiopharma.com

The preclinical development pipeline for derivatives of this compound would involve:

In Vitro and In Vivo Efficacy Studies: Testing the lead compounds in relevant cell-based and animal models of disease to confirm their therapeutic efficacy.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to understand their behavior in a biological system. mdpi.com

Toxicology Studies: Comprehensive safety assessments to identify any potential adverse effects and to determine a safe dosage range for potential human trials.

The unique substitution pattern of this compound may lead to derivatives with novel pharmacological profiles, making this a fertile area for drug discovery and development.

Application in Materials Science or Other Emerging Fields

Beyond its biomedical potential, this compound and its derivatives could find applications in materials science and other emerging technological fields. The presence of reactive functional groups and the aromatic core make it a versatile building block for the synthesis of functional materials.

Potential areas of application include:

Corrosion Inhibitors: 2'-hydroxyacetophenone (B8834) derivatives have shown promise as corrosion inhibitors for various metals and alloys. koreascience.krresearchgate.net The specific electronic and structural features of this compound derivatives could lead to the development of highly effective and environmentally friendly corrosion protection agents.

Functional Polymers: The reactive sites on the molecule could be utilized for its incorporation into polymer chains, leading to the development of polymers with tailored properties, such as thermal stability, flame retardancy, or specific optical and electronic characteristics.

Optoelectronic Materials: Chalcones are known to possess interesting photophysical properties. doi.org Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices.

The exploration of these non-medical applications represents a nascent but potentially high-impact area of future research for this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3'-Bromo-5'-chloro-2'-hydroxyacetophenone, and how can purity be optimized?

- Methodology : The compound is typically synthesized via halogenation of a hydroxyacetophenone precursor. For bromination, N-bromosuccinimide (NBS) or Br₂ in the presence of FeCl₃/AlCl₃ catalysts is used under controlled conditions (e.g., low temperature, inert atmosphere). Chlorination can be achieved using Cl₂ gas or SOCl₂.

- Purity Optimization : Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity. Column chromatography (silica gel, hexane/EtOAc eluent) is recommended for intermediates. Monitor reactions via TLC and confirm purity via HPLC (>95%) or melting point analysis (63–67°C, as observed in related bromochloro derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identify substituent positions (e.g., aromatic protons, hydroxyl group at δ 12–13 ppm).

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~265.5 g/mol for C₈H₅BrClO₂).

- X-ray Crystallography : Resolves crystal structure and confirms halogen positioning (as seen in analogous copper complexes) .

Advanced Research Questions

Q. How do the bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing Br and Cl groups deactivate the aromatic ring, directing electrophilic substitution to the para position of the hydroxyl group. This enhances stability in Suzuki-Miyaura couplings but may reduce nucleophilic aromatic substitution rates.

- Comparative Reactivity :

Q. What strategies resolve contradictions in catalytic activity data when using this compound in metal complex synthesis?

- Issue : Discrepancies in reported catalytic efficiencies (e.g., copper complexes) may arise from ligand geometry or solvent effects.

- Solutions :

- Structural Analysis : Use X-ray crystallography to confirm coordination modes (e.g., tridentate vs. bidentate binding, as in related Schiff base ligands) .

- Reaction Optimization : Vary solvent polarity (DMF vs. THF) and pH to stabilize metal-ligand interactions.

- Control Experiments : Compare with analogs lacking Cl or Br to isolate substituent effects .

Handling and Safety

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazards : Acute toxicity (H300), skin irritation (H315), and environmental toxicity (H400).

- Precautions :